Cas no 570-63-8 ((3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid)

(3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid is a bile acid derivative characterized by hydroxyl groups at the 3β, 5β, and 12α positions. This steroid structure plays a significant role in lipid metabolism and emulsification. Its rigid, planar framework and polar hydroxyl groups enhance solubility in aqueous environments, making it useful in biochemical and pharmaceutical research. The compound serves as a key intermediate in the synthesis of steroidal drugs and bile acid analogs. Its defined stereochemistry ensures consistent reactivity, facilitating precise modifications for targeted applications. The product is typically supplied in high purity, ensuring reliability for analytical and synthetic purposes.
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid structure
570-63-8 structure
商品名:(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
CAS番号:570-63-8
MF:C24H40O4
メガワット:392.572
CID:372828
PubChem ID:160530

(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid 化学的及び物理的性質

名前と識別子

    • Cholan-24-oic acid,3,12-dihydroxy-, (3b,5b,12a)- (9CI)
    • 5beta-Cholanic acid-3beta,12alpha-diol
    • deoxycholic acid
    • 3b,12a-Dihydroxy-5b-cholan-24-oic acid
    • cholan-24-oic acid, 3,12-dihydroxy-, (3beta,5beta,12alpha)-
    • 3-Epideoxycholate
    • PD164103
    • 3beta-deoxycholic acid
    • 3b,12a-Dihydroxy-5b-cholanoate
    • Q27160050
    • 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid
    • (3beta,?5beta,?12alpha)?-3,?12-?Dihydroxycholan-?24-?oic Acid
    • 3beta,12alpha-Dihydroxy-5beta-cholanoic acid
    • 3beta,12alpha-Dihydroxy-5beta-cholanoate
    • 3.BETA.-DEOXYCHOLIC ACID
    • 5b-Cholanic acid-3b,12a-diol
    • CCRIS 3994
    • SCHEMBL15049564
    • 5beta-ChoA
    • CHOLAN-24-OIC ACID, 3,12-DIHYDROXY-, (3.BETA.,5.BETA.,12.ALPHA.)-
    • NS00123023
    • 570-63-8
    • (3beta,5beta,12alpha)-3,12-dihydroxycholan-24-oic acid
    • UNII-XRK5CBU04Y
    • XRK5CBU04Y
    • 3b,12a-Dihydroxy-5b-cholanate
    • 3b,12a-Dihydroxycholanoic acid
    • 3-Epideoxycholic acid
    • 3b,12a-Dihydroxy-5b-cholanic acid
    • 3b,12a-dihydroxy-5b-cholanoic acid
    • 3b,12a-Dihydroxy-5b-cholan-24-oate
    • C20865
    • 3b,12a-Dihydroxycholanoate
    • 5.BETA.-CHOLANIC ACID-3.BETA.,12.ALPHA.-DIOL
    • 3b-Deoxycholic acid
    • 5.BETA.-CHOLAN-24-OIC ACID, 3.BETA.,12.ALPHA.-DIHYDROXY-
    • CHEBI:88098
    • 3b-Deoxycholate
    • 3beta, 12alpha-Dihydroxy-5beta-cholanoic acid
    • CHEMBL412516
    • LMST04010042
    • (3.BETA.,5.BETA.,12.ALPHA.)-3,12-DIHYDROXYCHOLAN-24-OIC ACID
    • (4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • DTXSID701297449
    • 3I(2),12I+/--Dihydroxy-5I(2)-cholanoic acid
    • (3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
    • インチ: InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1
    • InChIKey: KXGVEGMKQFWNSR-OFYXWCICSA-N
    • ほほえんだ: CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

計算された属性

  • せいみつぶんしりょう: 392.2928
  • どういたいしつりょう: 392.29265975g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 605
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

  • PSA: 77.76

(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D251110-10mg
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
570-63-8
10mg
$ 190.00 2023-04-17
1PlusChem
1P00EPMD-5mg
5beta-Cholanic acid-3beta,12alpha-diol
570-63-8 ≥98%
5mg
$340.00 2023-12-16
TRC
D251110-250mg
(3β,​5β,​12α)​-3,​12-​Dihydroxycholan-​24-​oic Acid
570-63-8
250mg
$ 3000.00 2023-09-08
1PlusChem
1P00EPMD-10mg
5beta-Cholanic acid-3beta,12alpha-diol
570-63-8 ≥98%
10mg
$591.00 2023-12-16
TRC
D251110-100mg
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
570-63-8
100mg
$ 1499.00 2023-04-17
TRC
D251110-50mg
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
570-63-8
50mg
$ 873.00 2023-04-17
1PlusChem
1P00EPMD-25mg
5beta-Cholanic acid-3beta,12alpha-diol
570-63-8 ≥98%
25mg
$1251.00 2023-12-16
1PlusChem
1P00EPMD-1mg
5beta-Cholanic acid-3beta,12alpha-diol
570-63-8 ≥98%
1mg
$104.00 2023-12-16

(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acidに関する追加情報

Recent Advances in the Study of (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid (CAS: 570-63-8) and Its Applications in Chemical Biology and Medicine

The compound (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid (CAS: 570-63-8), a bile acid derivative, has recently garnered significant attention in the fields of chemical biology and medicine due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging roles in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bile acid analogs, which are being explored for their ability to modulate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These receptors play critical roles in lipid metabolism, inflammation, and glucose homeostasis, making (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid a promising candidate for metabolic disorder therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 570-63-8 exhibit potent anti-inflammatory and anti-fibrotic effects in preclinical models of liver disease. The study utilized advanced NMR and mass spectrometry techniques to characterize the compound's interactions with hepatic stellate cells, revealing a novel mechanism of action involving the inhibition of TGF-β signaling pathways.

Another groundbreaking application was reported in Nature Chemical Biology, where the compound was engineered into a fluorescent probe (designated as CholFluor-570) for real-time imaging of bile acid transport dynamics in live cells. This innovation addresses long-standing challenges in studying bile acid trafficking and has implications for understanding cholestatic liver diseases.

From a drug delivery perspective, a 2024 paper in Advanced Drug Delivery Systems described the development of 570-63-8-conjugated nanoparticles that show enhanced targeting to intestinal bile acid transporters. These nanoparticles demonstrated 3.8-fold greater oral bioavailability of encapsulated drugs compared to conventional formulations in primate studies, marking a significant advancement in oral peptide delivery technologies.

Ongoing clinical trials (NCT05678944) are evaluating the safety profile of semisynthetic derivatives of 570-63-8 for treating primary biliary cholangitis. Preliminary results presented at the 2024 EASL International Liver Congress showed favorable tolerability with dose-dependent improvements in alkaline phosphatase levels, suggesting potential as a second-line therapy.

In conclusion, the multifaceted applications of (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid (570-63-8) underscore its importance as both a biological tool compound and a therapeutic scaffold. Future research directions likely include structure-activity relationship optimization for receptor subtype selectivity and development of bifunctional conjugates for targeted therapies. The compound's unique stereochemistry at C-3, C-5, and C-12 positions continues to provide valuable insights into bile acid pharmacology and drug design principles.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.